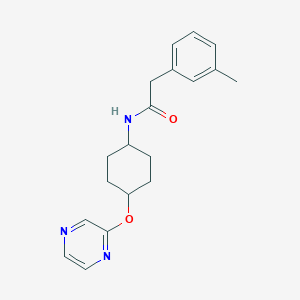
(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: is a chemical compound with the molecular formula C11H15NO3Cl
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from (S)-3-amino-3-(2-methoxyphenyl)propanoic acid. The process involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves large-scale reactors, controlled temperature, and pressure conditions, and the use of catalysts to speed up the reaction.
Análisis De Reacciones Químicas
(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the methoxy group or the amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed:
Oxidation: Oxalic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl compounds.
Hydrolysis: (S)-3-amino-3-(2-methoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in the body, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparación Con Compuestos Similares
(S)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (S)-2-Amino-3-(3-methoxyphenyl)propanoic acid, Apocynin, and other amino acid derivatives.
Uniqueness: The presence of the methoxy group at the 2-position of the phenyl ring distinguishes it from other similar compounds, potentially affecting its biological activity and chemical reactivity.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its applications in medicine, industry, and research continue to expand, offering new opportunities for innovation and discovery.
Propiedades
IUPAC Name |
methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQROSGBYFAHSDJ-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-difluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2979186.png)
![1-Fluorosulfonyloxy-2-[methyl(phenyl)carbamoyl]benzene](/img/structure/B2979188.png)


![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)
![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)
![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2979200.png)

![N-(4-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2979203.png)
![5-CHLORO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2979204.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2979206.png)
